4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate
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Overview
Description
4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate is an organic compound with a complex structure
Preparation Methods
The synthesis of 4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate involves several steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction typically involves the use of tert-butyl alcohol, ethyl bromoacetate, and 4-fluorobenzaldehyde as starting materials. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at controlled temperatures .
Chemical Reactions Analysis
4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide, leading to the formation of different ester derivatives
Scientific Research Applications
4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate can be compared with similar compounds such as:
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-[(tert-butyl(dimethyl)silyl)oxy]-1H-indole-1-carboxylate: This compound has a similar tert-butyl group and is used in the synthesis of biologically active natural products.
tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate: This compound also contains a fluorophenyl group and is used as an intermediate in the synthesis of pharmaceutical agents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FO4/c1-5-21-16(20)13(11-15(19)22-17(2,3)4)10-12-6-8-14(18)9-7-12/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYELPLPLQCGHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)F)CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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